3-(3-Hydroxyphenyl)propanoic acid
Overview
Description
3-(3-Hydroxyphenyl)propanoic acid is a compound of interest due to its chemical stability and potential for various applications. Although not directly studied, related compounds such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid have been synthesized to improve chemical stability and liposolubility, providing insights into the properties and synthesis methods of closely related phenolic compounds (Lei Chen et al., 2016).
Synthesis Analysis
The synthesis of derivatives and structurally related compounds to this compound involves various chemical transformations. For instance, the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative, showcases the methods to enhance the compound's chemical stability and solubility, employing techniques like X-ray single crystal diffraction analysis to determine crystal structure and stereochemistry (Lei Chen et al., 2016).
Molecular Structure Analysis
The molecular structure and properties of similar compounds, such as 3-(2-Hydroxyphenyl)-1-phenyl propenone, have been explored through Density Functional Theory (DFT) optimizations and various analyses including bond lengths, angles, and HOMO-LUMO energy gaps, providing a foundation for understanding the molecular structure of this compound (C. Charanya et al., 2023).
Chemical Reactions and Properties
The reactivity and properties of compounds structurally related to this compound, such as the formation of benzoxazine rings from phenolic compounds, highlight the potential chemical reactions. For example, phloretic acid, a phenolic compound, has been used to enhance the reactivity towards benzoxazine ring formation, indicating the types of chemical transformations that may be applicable to this compound (Acerina Trejo-Machin et al., 2017).
Physical Properties Analysis
The synthesis and characterization of compounds like 3-(hydroxyphenylphosphinyl)-propanoic acid esters of cellulose demonstrate the analysis of physical properties such as solubility, thermal stability, and flame retardancy, which are relevant to the study of this compound (Yunbo Zheng et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound can be inferred from studies on similar compounds, where the focus on synthesis, reactivity, and potential applications provides a comprehensive understanding of its behavior in chemical contexts. For instance, the synthesis and reactivity of 3-hydroxy acids from ketones and carboxylic acids offer insights into the chemical properties and potential transformations of this compound (Tsutomu Fujita et al., 1978; 2007).
Scientific Research Applications
Synthesis of Furoquinolinone and Angelicin Derivatives : It is used in the synthesis of these derivatives in a convergent and efficient manner, as reported by Ye, Zhang, and Fan (2012) in Organic Letters (Ye, Zhang, & Fan, 2012).
Synthesis of Highly Fluorescent Schiff-Base Aluminium Complex : This acid can synthesize a fluorescent complex for labeling purposes, particularly in rabbit IgG, as explored by Briggs et al. (2002) in Tetrahedron Letters (Briggs et al., 2002).
Prevention of Serotonin-Induced Ulcerogenesis : Found in Chinese cinnamon, this acid prevents serotonin-induced ulcers in rats and promotes gastric blood flow, as described by Tanaka et al. (1989) in Planta Medica (Tanaka et al., 1989).
Fluorogenic Substrate for Peroxidase Assays : It serves as an excellent substrate for assays of hydrogen peroxide and peroxidase, according to Zaitsu & Ohkura (1980) in Analytical Biochemistry (Zaitsu & Ohkura, 1980).
Anti-Aging Skin Care Compositions : Wawrzyniak, Celewicz, and Barciszewski (2016) in Biotechnologia. Journal of Biotechnology, Computational Biology and Bionanotechnology reported its use in anti-aging skin care compositions for preventing skin wrinkles (Wawrzyniak, Celewicz, & Barciszewski, 2016).
Inhibition of Itk in Th2-Cells : This acid, derived from Polyscias murrayi, inhibits Itk, a target in Th2 cells, as discussed by Buchanan et al. (2005) in Phytochemistry (Buchanan et al., 2005).
Study of Schizophrenia and Autism : Its elevated levels in schizophrenia and autism, and its quantification in human biological matrices can help understand its role in these disorders, as explored by Obrenovich et al. (2018) in Bioanalysis (Obrenovich et al., 2018).
Flame Retardant in Various Solvents : Jia, Wang, Shao, and Li (2013) in Fluid Phase Equilibria found its use as a flame retardant in solvents like water, methanol, ethanol, etc. (Jia, Wang, Shao, & Li, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(3-Hydroxyphenyl)propanoic acid (3HPPA) is the E-selectin expressed in human aortic endothelial cells (HAEC) . E-selectin is a cell adhesion molecule that plays a crucial role in the adhesion of monocytes to endothelial cells, a key initial step in the formation of atherosclerosis .
Mode of Action
3HPPA interacts with its target by regulating the expression of E-selectin . This regulation inhibits the adhesion of THP-1 monocytes (a type of white blood cell) to HAEC, which are induced by tumor necrosis factor α (TNFα) .
Biochemical Pathways
The compound affects the NF-κB pathway . Specifically, 3HPPA inhibits the nuclear translocation and phosphorylation of the NF-κB p65 subunit induced by TNFα . The NF-κB pathway is involved in the regulation of immune response to infection and plays a key role in regulating the immune response to infection.
Pharmacokinetics
3HPPA is a major metabolite of ingested caffeic acid and the phenolic degradation products of proanthocyanidins . It is actively absorbed by the monocarboxylic acid transporter (MCT) in intestinal Caco-2 cell monolayers . When ingested orally, it is poorly absorbed in the upper digestive tract and is metabolized into various phenolic acids by the gut microbiota .
Result of Action
The molecular and cellular effects of 3HPPA’s action include the reduction of monocyte adhesion to endothelial cells by inhibiting the expression of E-selectin in HAEC . This action provides additional evidence for the health benefits of dietary flavonoids and their microbial metabolites as therapeutic agents for atherosclerosis .
Action Environment
The action, efficacy, and stability of 3HPPA can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in metabolizing 3HPPA from dietary sources . Therefore, factors that affect the composition and function of the gut microbiota, such as diet and antibiotic use, could potentially influence the action of 3HPPA.
properties
IUPAC Name |
3-(3-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWAEZJXDYOKEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211154 | |
Record name | Dihydro-3-coumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-(3-Hydroxyphenyl)propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
621-54-5 | |
Record name | 3-(3′-Hydroxyphenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-3-coumaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 621-54-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 621-54-5 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Dihydro-3-coumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(m-hydroxyphenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-HYDROXYBENZENEPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ68OF1P7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-(3-Hydroxyphenyl)propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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